2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

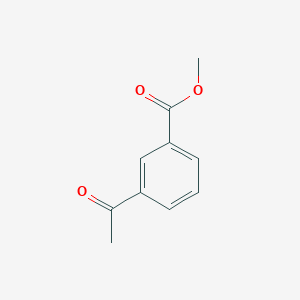

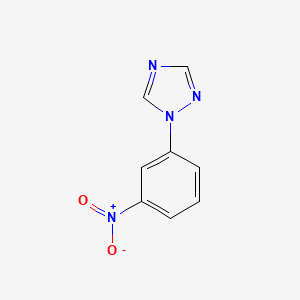

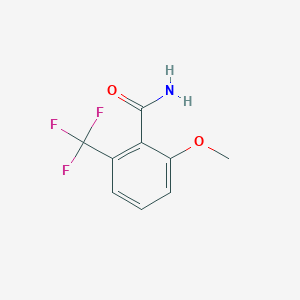

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

-

Herbicides in Agriculture

- Field : Environmental Science and Pollution Research

- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound similar to the one you mentioned, is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Method : The herbicide is applied at post-emergence (leave) or pre-emergence stage of crops (on soil) .

- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .

-

Synthesis and Molecular Docking Studies

- Field : Chemistry

- Application : A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Water Treatment

- Field : Environmental Science

- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .

- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .

- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .

-

Anticancer and Antioxidant Properties

- Field : Medical Science

- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Water Treatment

- Field : Environmental Science

- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .

- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .

- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .

-

Pharmaceutical Research

- Field : Pharmaceutical Science

- Application : 2,4-DICHLORO-N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)BENZOHYDRAZIDE, a compound similar to the one you mentioned, is being researched for potential pharmaceutical applications .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this research are not specified in the source .

-

Anticancer and Antioxidant Properties

- Field : Medical Science

- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Field : Chemical Synthesis

- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .

- Method : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation and chlorination .

- Results : The synthesis resulted in good yield .

-

Environmental Impact

- Field : Environmental Science

- Application : The compound 2,4-Dichloro-N’-[(E)-(2-nitrophenyl)methylene]benzohydrazide, which is similar to the one you mentioned, has been studied for its environmental impact .

- Method : The study involved the use of the US Environmental Protection Agency’s EPISuite™ .

- Results : The study provided data on the compound’s Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure Estimations .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBHWHVEUKKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)